Cas no 1804235-06-0 (3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one)

3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one is a brominated aromatic ketone derivative featuring a fluoromethoxy substituent, which enhances its reactivity and utility in synthetic organic chemistry. The presence of two bromine atoms at distinct positions offers selective functionalization potential, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The fluoromethoxy group contributes to its electron-withdrawing properties, facilitating applications in pharmaceuticals and agrochemical synthesis. This compound is particularly valuable for constructing complex molecular frameworks due to its bifunctional reactivity and stability under controlled conditions. Its structural features make it suitable for use in medicinal chemistry research and advanced material development.
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one structure
1804235-06-0 structure
Product name:3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
CAS No:1804235-06-0
MF:C10H9Br2FO2
MW:339.98366522789
CID:4974319

3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
    • Inchi: 1S/C10H9Br2FO2/c11-4-3-10(14)8-5-7(15-6-13)1-2-9(8)12/h1-2,5H,3-4,6H2
    • InChI Key: APDVPSSDWPFBSR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(CCBr)=O)OCF

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 214
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.4

3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020380-1g
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
1804235-06-0 97%
1g
1,490.00 USD 2021-06-24
Alichem
A013020380-500mg
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
1804235-06-0 97%
500mg
855.75 USD 2021-06-24
Alichem
A013020380-250mg
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
1804235-06-0 97%
250mg
489.60 USD 2021-06-24

Additional information on 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one

Research Briefing on 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one (CAS: 1804235-06-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of halogenated aromatic compounds, particularly those containing bromine and fluorine substituents. Among these, 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one (CAS: 1804235-06-0) has emerged as a promising scaffold for drug discovery and development. This briefing synthesizes the latest research on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one belongs to the class of α-bromoketones, which are known for their reactivity and utility in organic synthesis. Recent studies have explored its role as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor modulation. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a valuable building block for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a covalent inhibitor of cysteine proteases. The study demonstrated that 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one exhibits selective reactivity with the active-site cysteine of cathepsin B, a protease implicated in cancer metastasis. The findings suggest that this compound could serve as a lead for developing novel anticancer agents.

Another recent publication in Bioorganic & Medicinal Chemistry Letters explored the compound's antimicrobial properties. The study revealed that derivatives of 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, highlighting its potential as a scaffold for antibiotic development.

From a synthetic perspective, advancements in the preparation of 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one have been reported in Organic Process Research & Development. A novel, scalable method was developed, utilizing a one-pot bromination-fluoromethylation sequence, which significantly improved yield and reduced production costs. This methodological innovation is expected to facilitate broader access to the compound for research and development purposes.

In conclusion, 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one represents a versatile and pharmacologically relevant compound with applications in drug discovery. Its unique chemical properties and demonstrated biological activities make it a compelling subject for further investigation. Future research should focus on optimizing its selectivity and pharmacokinetic profile to unlock its full therapeutic potential.

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